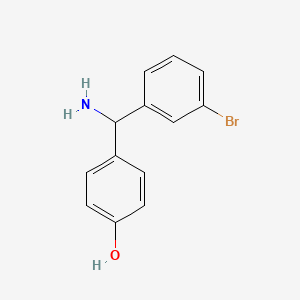
9,10-Difluorooctadec-9-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Difluorooctadec-9-ene is a fluorinated organic compound with the molecular formula C18H34F2 This compound is characterized by the presence of two fluorine atoms attached to the 9th and 10th carbon atoms of an octadecene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Difluorooctadec-9-ene typically involves the fluorination of octadec-9-ene. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a suitable catalyst . The reaction is usually carried out under mild conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced fluorinating agents and catalysts can further optimize the reaction conditions, making the process more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Difluorooctadec-9-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated fluorinated hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions include fluorinated alcohols, ketones, and saturated hydrocarbons, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
9,10-Difluorooctadec-9-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying the effects of fluorination on biological systems.
Medicine: Fluorinated compounds are often explored for their potential use in pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Industry: The compound can be used in the production of specialty materials, such as fluorinated polymers and surfactants
Mécanisme D'action
The mechanism by which 9,10-Difluorooctadec-9-ene exerts its effects is primarily through its interaction with molecular targets in biological systems. The presence of fluorine atoms can influence the compound’s lipophilicity, metabolic stability, and binding affinity to specific receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9,10-Difluorooctadec-9-enoic acid
- 9,10-Difluorooctadecane
- 9,10-Difluorooctadecanol
Uniqueness
Compared to its analogs, 9,10-Difluorooctadec-9-ene is unique due to the presence of a double bond, which imparts distinct reactivity and chemical properties. This double bond allows for additional functionalization and modification, making it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
920265-13-0 |
|---|---|
Formule moléculaire |
C18H34F2 |
Poids moléculaire |
288.5 g/mol |
Nom IUPAC |
9,10-difluorooctadec-9-ene |
InChI |
InChI=1S/C18H34F2/c1-3-5-7-9-11-13-15-17(19)18(20)16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |
Clé InChI |
LHOMDBASDASSIF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=C(CCCCCCCC)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(5-Chlorothiophen-2-yl)-2-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12622285.png)
![3-[5-(2,4-dichlorophenyl)furan-2-yl]-5-(3-methylphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12622288.png)
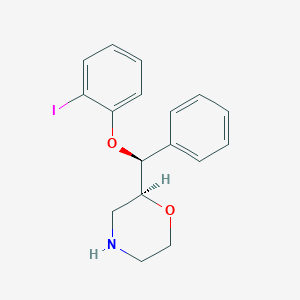
![2-(4-Iodophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12622305.png)
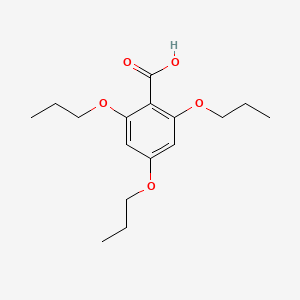
![Oxalic acid;(3,4,5-trimethoxyphenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B12622316.png)

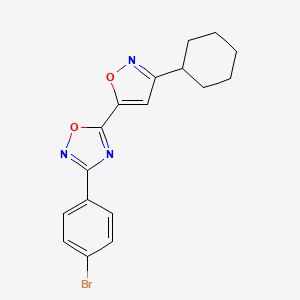
![3-[(4S)-1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-[2-(4-chlorophenyl)ethyl]propanamide](/img/structure/B12622326.png)
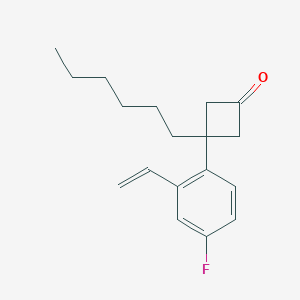
![4-(6-Carbamoyl-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl acetate](/img/structure/B12622333.png)
